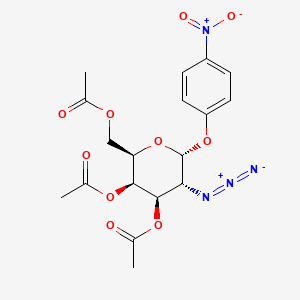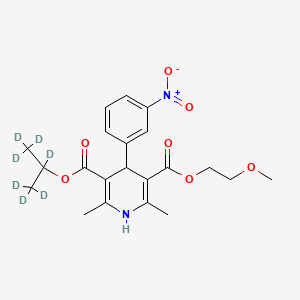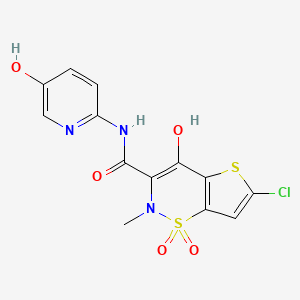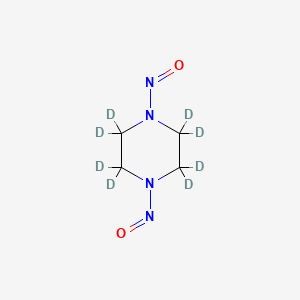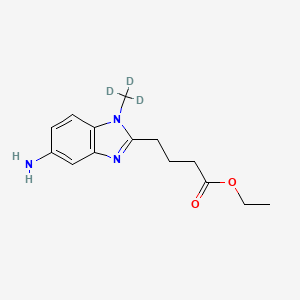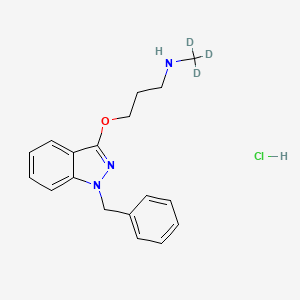
去甲苄达明-d3 盐酸盐
描述
Demethyl Benzydamine-d3 Hydrochloride is a deuterium-labeled analogue of Demethyl Benzydamine Hydrochloride. It is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The compound has a molecular formula of C18H18D3N3O.HCl and a molecular weight of 334.86 .
科学研究应用
Demethyl Benzydamine-d3 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Proteomics: Employed in mass spectrometry for protein quantification and identification.
Environmental Studies: Used as a standard for detecting environmental pollutants.
作用机制
Target of Action
Demethyl Benzydamine-d3 Hydrochloride is a deuterium labeled variant of Demethyl Benzydamine Hydrochloride . The primary target of this compound is similar to that of Benzydamine, which is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It is used topically for pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system .
Mode of Action
Demethyl Benzydamine-d3 Hydrochloride, like Benzydamine, interacts with its targets to provide pain relief and reduce inflammation . Although it is categorized as an NSAID, it demonstrates various mechanisms of action that differ from those of traditional aspirin-like NSAIDs . It has various physicochemical properties and pharmacologic activities that facilitate its mechanism of action as an effective locally-acting NSAID with local anaesthetic and analgesic properties .
Biochemical Pathways
It is known that benzydamine has a pronounced antimicrobial activity against gram-positive and gram-negative bacteria, as well as fungi of the genus candida . This allows it to act against the etiological agent of infectious and inflammatory diseases .
Pharmacokinetics
The pharmacokinetics of Demethyl Benzydamine-d3 Hydrochloride involves the use of stable heavy isotopes of hydrogen, carbon, and other elements incorporated into the drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of Demethyl Benzydamine-d3 Hydrochloride’s action are likely to be similar to those of Benzydamine, providing local anaesthetic and analgesic properties for pain relief and anti-inflammatory treatment .
Action Environment
The action environment of Demethyl Benzydamine-d3 Hydrochloride is typically the local area where it is applied, such as the mouth, throat, or musculoskeletal system
生化分析
Biochemical Properties
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Mechanism
It is known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Demethyl Benzydamine-d3 Hydrochloride involves the incorporation of deuterium into the Demethyl Benzydamine molecule. This process typically includes the following steps:
Deuterium Exchange Reaction: The introduction of deuterium atoms into the molecule is achieved through a deuterium exchange reaction. This involves treating the precursor compound with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium.
Hydrochloride Formation: The final step involves converting the deuterium-labeled compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of Demethyl Benzydamine-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
化学反应分析
Types of Reactions
Demethyl Benzydamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the deuterium atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterium-labeled benzydamine derivatives, while substitution reactions can produce various deuterium-labeled analogues .
相似化合物的比较
Similar Compounds
Benzydamine Hydrochloride: The non-deuterated form of the compound.
Deuterated Benzydamine: Another deuterium-labeled analogue with different labeling positions.
Indazole Derivatives: Compounds with similar indazole structures but different functional groups.
Uniqueness
Demethyl Benzydamine-d3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development and research .
属性
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O.ClH/c1-19-12-7-13-22-18-16-10-5-6-11-17(16)21(20-18)14-15-8-3-2-4-9-15;/h2-6,8-11,19H,7,12-14H2,1H3;1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBUAEBLTYVPPB-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747415 | |
| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-08-2 | |
| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)

![[(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B565461.png)

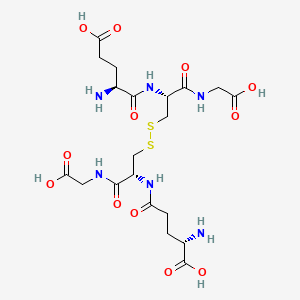

![[(2R,3S,4S,5R,6R)-6-[[(4aR,6R,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565470.png)
